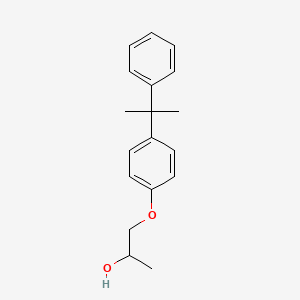
1-(p-(alpha,alpha-Dimethylbenzyl)phenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Phenylpropan-2-yl)phenoxy]propan-2-ol is an organic compound with a complex structure that includes phenyl and propanol groups This compound is known for its applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-(2-phenylpropan-2-yl)phenol with propylene oxide under basic conditions. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-ol: A related compound with similar structural features but different functional groups.
2-Phenoxy-1-methylethanol: Another similar compound with variations in the alkyl chain.
Uniqueness
1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol is unique due to its specific combination of phenyl and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
56949-68-9 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H22O2/c1-14(19)13-20-17-11-9-16(10-12-17)18(2,3)15-7-5-4-6-8-15/h4-12,14,19H,13H2,1-3H3 |
InChI Key |
MCHVBEGSRJAJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















